molecular formula C8H12N4 B1320958 N4-(cyclopropylmethyl)pyrimidine-2,4-diamine CAS No. 1169699-05-1

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine

Cat. No. B1320958
CAS RN: 1169699-05-1
M. Wt: 164.21 g/mol
InChI Key: UMESEQKVSVWXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N4-(cyclopropylmethyl)pyrimidine-2,4-diamine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . This compound is used in scientific research and exhibits high perplexity due to its complex structure and burstiness with varying applications in various fields.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .


Molecular Structure Analysis

The molecular structure of “N4-(cyclopropylmethyl)pyrimidine-2,4-diamine” is complex, as indicated by its name. The compound contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The cyclopropylmethyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring adds to the complexity of the molecule.

Scientific Research Applications

Antitumor Activity

A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . These compounds have shown anti-proliferative activities when evaluated against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

CDK6 Inhibitory Activity

The same series of compounds were also tested for their CDK6 inhibitory activities . CDK6 is a cyclin-dependent protein kinase, which plays a crucial role in the regulation of cell cycle and transcription . Therefore, CDK6 inhibitors have been considered as promising targets for the treatment of cancers and other diseases .

Antimicrobial Activity

2,4-disubstituted thiazole derivatives, which are structurally similar to N4-(cyclopropylmethyl)pyrimidine-2,4-diamine, have been synthesized and screened for their in vitro antimicrobial activities . These compounds have shown activity against Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .

CDK2 Inhibitory Activity

N2,N4-disubstituted pyrimidine-2,4-diamines have been designed and synthesized . Among them, some compounds exhibited potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . CDK2 is another cyclin-dependent kinase that plays a key role in cell cycle regulation .

CDK9 Inhibitory Activity

The same series of N2,N4-disubstituted pyrimidine-2,4-diamines were also tested for their CDK9 inhibitory activities . CDK9 is a cyclin-dependent kinase involved in transcription regulation . Therefore, CDK9 inhibitors could be potential therapeutic agents for diseases related to transcription dysregulation .

properties

IUPAC Name

4-N-(cyclopropylmethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMESEQKVSVWXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To cyclopropylmethanamine (3.62 g, 50.9 mmol) in ethanol (90 mL) was added solid 4-chloropyrimidin-2-amine (6.00 g, 46.3 mmol). The reaction was stirred at reflux (100° C. oil bath) for 16 h. The reaction was cooled to room temperature and solvent was removed in vacuo. The product 237 obtained in quantitative yield. LCMS-ESI (POS), M/Z, M+1: Found 165.0, Calculated 165.1.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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